4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including anticancer and antimicrobial properties .
Mechanism of Action
Target of Action
The primary target of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2 by inhibiting its enzymatic activity . This inhibition is achieved through the formation of essential hydrogen bonds with Leu83, a key amino acid in the active site of CDK2 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it leads to an alteration in cell cycle progression, causing a delay in the transition from the G1 phase to the S phase . This delay can result in the induction of apoptosis within cells .
Pharmacokinetics
These properties can help predict the bioavailability of the compound .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability
Biochemical Analysis
Biochemical Properties
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . This interaction with CDK2 suggests that the compound may play a role in cell cycle regulation .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines .
Molecular Mechanism
At the molecular level, this compound binds to the active site of CDK2, inhibiting its activity . This interaction leads to alterations in cell cycle progression and induces apoptosis within cells .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been observed over time . The compound has shown stability and significant long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . The compound has shown potent cytotoxic activities at certain dosages, with threshold effects observed in these studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to CDK2 inhibition . It interacts with enzymes and cofactors in these pathways, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its interactions with CDK2, it is likely that it may interact with transporters or binding proteins that influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully understood. Its interaction with CDK2 suggests that it may be localized to specific compartments or organelles where CDK2 is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with hydrazine monohydrate in methanol, followed by the addition of triethylamine . The reaction is carried out at 0°C to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2).
Antimicrobial Research: The compound has shown activity against various bacterial strains.
Biological Studies: It is used in studies to understand its mechanism of action and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity and have been explored for their anticancer potential.
Uniqueness
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
4,6-dichloro-1-phenylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-8-6-14-17(7-4-2-1-3-5-7)10(8)16-11(13)15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNFAHSWOCLZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406123 | |
Record name | 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99971-84-3 | |
Record name | 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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